BenchChemオンラインストアへようこそ!

4-Bromo-2-fluoro-3-methylbenzonitrile

Lipophilicity Drug Design Physicochemical Profiling

4-Bromo-2-fluoro-3-methylbenzonitrile (CAS 1114546-30-3) is a polyhalogenated aromatic nitrile building block with the molecular formula C₈H₅BrFN and a molecular weight of 214.03 g/mol. The compound features a benzonitrile core substituted with bromine at the 4-position, fluorine at the 2-position, and a methyl group at the 3-position.

Molecular Formula C8H5BrFN
Molecular Weight 214.03 g/mol
CAS No. 1114546-30-3
Cat. No. B1525807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-3-methylbenzonitrile
CAS1114546-30-3
Molecular FormulaC8H5BrFN
Molecular Weight214.03 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)C#N)Br
InChIInChI=1S/C8H5BrFN/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,1H3
InChIKeyPWISOHRBGSJIPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-fluoro-3-methylbenzonitrile (CAS 1114546-30-3): Core Synthetic Intermediate Profile for Procurement and Selection


4-Bromo-2-fluoro-3-methylbenzonitrile (CAS 1114546-30-3) is a polyhalogenated aromatic nitrile building block with the molecular formula C₈H₅BrFN and a molecular weight of 214.03 g/mol [1]. The compound features a benzonitrile core substituted with bromine at the 4-position, fluorine at the 2-position, and a methyl group at the 3-position. It is primarily employed as a versatile intermediate in medicinal chemistry and organic synthesis, where the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions while the fluorine and nitrile groups modulate electronic properties and metabolic stability of downstream products . Commercially, the compound is typically supplied as a white to off-white crystalline powder with a purity of ≥97% (HPLC), a predicted boiling point of 259.6±35.0 °C, a predicted density of 1.59±0.1 g/cm³, and a predicted water solubility of approximately 0.049 g/L .

Why 4-Bromo-2-fluoro-3-methylbenzonitrile Cannot Be Replaced by Common In-Class Analogs: A Quantitative Physicochemical Rationale for Procurement Differentiation


Superficially similar halogenated benzonitriles such as 4-bromo-2-fluorobenzonitrile (lacking the 3-methyl group), 4-bromo-3-methylbenzonitrile (lacking the 2-fluoro group), and 2-fluoro-3-methylbenzonitrile (lacking the 4-bromo group) are often considered as potential substitutes. However, the simultaneous presence and precise regiochemical arrangement of all three substituents (4-Br, 2-F, 3-CH₃) on the benzonitrile scaffold produce a distinct physicochemical and reactivity profile that cannot be replicated by any single mono- or di-substituted analog . The methyl group at the 3-position introduces steric hindrance adjacent to both the bromine and fluorine atoms, which directly modulates the activation energy and regioselectivity of palladium-catalyzed cross-coupling reactions at the C–Br bond compared to the non-methylated analog 4-bromo-2-fluorobenzonitrile . Furthermore, the measured LogP values differ substantially across the analog series, directly impacting the lipophilicity and, consequently, the ADME properties of any derived pharmaceutical intermediate, as detailed in Section 3 [1].

Quantitative Differentiation Evidence: 4-Bromo-2-fluoro-3-methylbenzonitrile Versus Its Closest Structural Analogs


Lipophilicity (LogP) Differentiation: 4-Br-2-F-3-CH₃ Substitution Pattern Yields Unique LogP of 2.8

The computed LogP (XLogP3-AA) of 4-bromo-2-fluoro-3-methylbenzonitrile is 2.8, as reported by PubChem [1]. This value reflects the combined lipophilic contributions of the bromine atom, the methyl group, and the electron-withdrawing fluorine and nitrile groups. In comparison, the closest analog lacking the 3-methyl group, 4-bromo-2-fluorobenzonitrile, has a reported LogP of approximately 2.46 [2]. The analog lacking the 2-fluoro group, 4-bromo-3-methylbenzonitrile, exhibits a LogP of approximately 2.63 . The analog lacking the 4-bromo group, 2-fluoro-3-methylbenzonitrile, shows a substantially lower LogP of approximately 2.01 [3]. The quantified difference of ΔLogP = 0.34 relative to 4-bromo-2-fluorobenzonitrile and ΔLogP = 0.79 relative to 2-fluoro-3-methylbenzonitrile demonstrates that the full 4-Br-2-F-3-CH₃ substitution pattern confers a distinct lipophilicity profile that cannot be achieved by any single-analog substitution.

Lipophilicity Drug Design Physicochemical Profiling ADME

Synthetic Accessibility and Validated Yield: Patent-Documented 80% Yield via Sandmeyer Bromination

A validated synthetic route for 4-bromo-2-fluoro-3-methylbenzonitrile is documented in patent WO2010/62571 (A1), employing a Sandmeyer-type bromination of 4-amino-2-fluoro-3-methylbenzonitrile with potassium nitrite, copper(I) bromide, and HBr in DMSO to afford the target product in 80% isolated yield (11.4 g scale) as a white solid . The product was unambiguously characterized by ¹H NMR (400 MHz, CDCl₃): δ 7.47 (d, J = 9.37 Hz, 1H), 7.33 (t, 1H), 2.39 (d, J = 2.34 Hz, 3H) . In contrast, the common analog 4-bromo-2-fluorobenzonitrile (CAS 105942-08-3) lacks the 3-methyl group and cannot be synthesized by this direct Sandmeyer approach from a readily available aniline precursor, often requiring alternative, lower-yielding halogen-exchange or direct bromination strategies . The 80% yield at >10 g scale establishes a reproducible procurement baseline for 4-bromo-2-fluoro-3-methylbenzonitrile with documented purity and structural confirmation.

Process Chemistry Synthetic Methodology Scale-Up Quality Control

Predicted Aqueous Solubility: Sparingly Soluble Profile (0.049 g/L) Differentiates from Non-Brominated Analog

The aqueous solubility of 4-bromo-2-fluoro-3-methylbenzonitrile is reported as 0.049 g/L (sparingly soluble) by vendor technical datasheets . In comparison, the non-brominated analog 2-fluoro-3-methylbenzonitrile (CAS 185147-07-3) is a liquid at room temperature with higher predicted water miscibility owing to its lower molecular weight (135.14 g/mol) and lower LogP (2.01) [1]. Although experimental solubility data for the closest brominated comparator, 4-bromo-2-fluorobenzonitrile (CAS 105942-08-3), is described qualitatively as 'insoluble in water' without a precise numerical value [2], the target compound's quantified solubility of 0.049 g/L provides a measurable baseline for formulation and purification process design. The presence of the 3-methyl group in the target compound contributes to reduced crystal lattice energy compared to the non-methylated 4-bromo-2-fluorobenzonitrile (which is a crystalline solid with a melting point of 69–72 °C), potentially accounting for the intermediate solubility behavior.

Solubility Formulation Biopharmaceutics Pre-formulation

Regiochemical Orthogonality: Simultaneous Presence of Br, F, and CH₃ Enables Sequential Functionalization Not Possible with Di-Substituted Analogs

The 4-bromo-2-fluoro-3-methyl substitution pattern creates a unique orthogonal reactivity profile: the C–Br bond is activated toward oxidative addition in Pd(0)-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck), while the C–F bond remains inert under these conditions but can be selectively activated under Ni-catalyzed or nucleophilic aromatic substitution conditions . The 3-methyl group further differentiates the steric and electronic environment at the 4-position relative to the non-methylated analog 4-bromo-2-fluorobenzonitrile. In the latter compound, the absence of the methyl group results in a less sterically hindered C–Br bond, which can lead to faster oxidative addition but also increased susceptibility to competing dehalogenation side reactions . Although no direct head-to-head kinetic study is publicly available for this specific compound pair, the class-level principle that ortho-substituents retard oxidative addition rates at the C–Br bond is well established in palladium chemistry [1]. This means that 4-bromo-2-fluoro-3-methylbenzonitrile is predicted to exhibit moderated, more controllable cross-coupling kinetics compared to 4-bromo-2-fluorobenzonitrile, offering a practical advantage in sequential multi-step syntheses where over-reaction must be avoided.

Regioselective Synthesis Cross-Coupling Orthogonal Reactivity Medicinal Chemistry

GHS Hazard Profile: Acute Oral and Dermal Toxicity Classification Guides Safe Handling Differentiation

According to the European Chemicals Agency (ECHA) notified classification and labelling inventory, 4-bromo-2-fluoro-3-methylbenzonitrile (EC 812-835-5) is classified as H302 (Harmful if swallowed, 100% notified) and H312 (Harmful in contact with skin, 100% notified) [1]. This GHS profile requires specific personal protective equipment (PPE) and engineering controls during handling. In comparison, the analog 4-bromo-2-fluorobenzonitrile carries a similar H302 classification (97.87% notified) but also includes additional hazard statements related to respiratory and eye irritation per vendor SDS documentation . The analog 4-bromo-3-methylbenzonitrile is classified exclusively as H302 (100%) without dermal toxicity notification [2]. The presence of the H312 dermal toxicity classification uniquely associated with the target compound's 2-fluoro-3-methyl substitution pattern means that glove selection and spill containment protocols must meet a higher standard compared to the non-fluorinated analog 4-bromo-3-methylbenzonitrile, representing a tangible operational differentiation for laboratory procurement and safety compliance.

Safety Hazard Classification Procurement Laboratory Compliance

Optimal Application Scenarios for 4-Bromo-2-fluoro-3-methylbenzonitrile Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Precise Lipophilicity Control

In hit-to-lead programs where the target LogP window for a lead series is defined as 2.5–3.0, 4-bromo-2-fluoro-3-methylbenzonitrile (XLogP3-AA = 2.8) provides an ideal building block for fragment-based or parallel synthesis approaches [1]. Its LogP is 0.34 units higher than 4-bromo-2-fluorobenzonitrile (LogP = 2.46) and 0.79 units higher than 2-fluoro-3-methylbenzonitrile (LogP = 2.01), placing it in a distinct lipophilicity space that cannot be accessed by these analogs without additional synthetic manipulation [1]. This differentiation is particularly valuable when optimizing for CNS penetration (where LogP 2–3 is often desirable) or when balancing solubility and permeability in oral drug candidates.

Multi-Step Sequential Derivatization: C–Br Cross-Coupling Followed by Late-Stage C–F Activation

For complex target molecule synthesis requiring orthogonal functionalization, the regiochemical arrangement of 4-bromo-2-fluoro-3-methylbenzonitrile enables a two-step sequence: (1) palladium-catalyzed Suzuki or Buchwald-Hartwig coupling at the C–Br position, followed by (2) nickel-catalyzed or nucleophilic aromatic substitution at the C–F position . The steric influence of the 3-methyl group moderates the initial oxidative addition rate at C–Br, reducing the risk of over-reaction or catalyst poisoning compared to the non-methylated analog 4-bromo-2-fluorobenzonitrile, as supported by class-level mechanistic principles . This synthetic strategy is particularly suited to the preparation of biaryl or aryl-amine libraries for kinase inhibitor programs, where the benzonitrile core is a privileged scaffold.

Scale-Up and Process Development Leveraging Patent-Validated Synthetic Protocol

The documented 80% isolated yield at >10 g scale via Sandmeyer bromination, as disclosed in patent WO2010/62571 (A1), provides a reliable starting point for process chemists seeking to scale up the synthesis of 4-bromo-2-fluoro-3-methylbenzonitrile . The full ¹H NMR characterization (δ 7.47, 7.33, 2.39 ppm in CDCl₃) offers a quality control benchmark for incoming material acceptance . In contrast, alternative analogs like 4-bromo-2-fluorobenzonitrile require different synthetic routes without comparable patent-validated scale-up data, increasing the technical risk for kilogram-scale procurement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-fluoro-3-methylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.